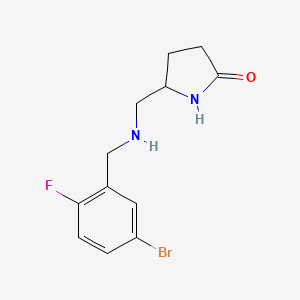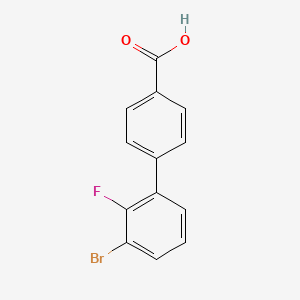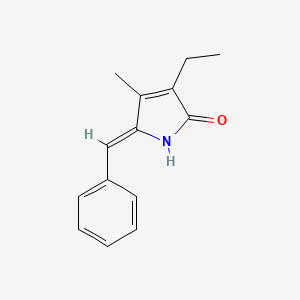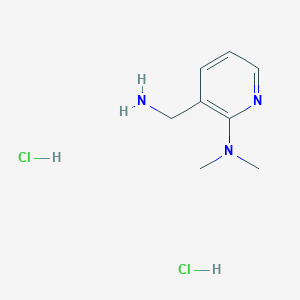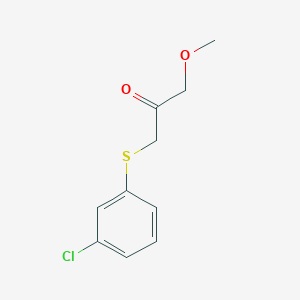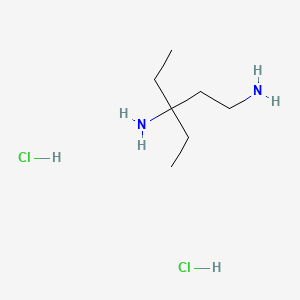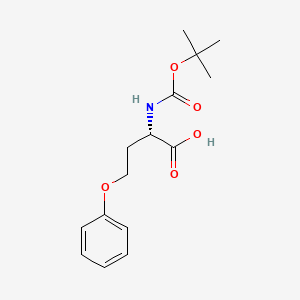![molecular formula C10H10Cl2N2S B13483333 4-[5-(Chloromethyl)-4-methyl-1,3-thiazol-2-yl]pyridinehydrochloride](/img/structure/B13483333.png)
4-[5-(Chloromethyl)-4-methyl-1,3-thiazol-2-yl]pyridinehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-(chloromethyl)-4-methyl-1,3-thiazol-2-yl]pyridine hydrochloride is a chemical compound with a unique structure that combines a thiazole ring and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(chloromethyl)-4-methyl-1,3-thiazol-2-yl]pyridine hydrochloride typically involves the reaction of 4-methyl-1,3-thiazole with chloromethylpyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like toluene. The mixture is heated to facilitate the reaction, and the product is then purified through crystallization or other suitable methods .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions
4-[5-(chloromethyl)-4-methyl-1,3-thiazol-2-yl]pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to alter the oxidation state of the compound, potentially leading to different biological activities
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like ethanol or methanol.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation state.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amine derivative, while oxidation might introduce a hydroxyl group or other functional groups .
Wissenschaftliche Forschungsanwendungen
4-[5-(chloromethyl)-4-methyl-1,3-thiazol-2-yl]pyridine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Due to its potential biological activities, the compound is explored as a lead compound for drug development. Its derivatives may serve as candidates for new therapeutic agents.
Industry: In the industrial sector, the compound is used in the development of new materials and as a reagent in various chemical processes
Wirkmechanismus
The mechanism of action of 4-[5-(chloromethyl)-4-methyl-1,3-thiazol-2-yl]pyridine hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to the inhibition of enzyme activity or the disruption of cellular processes. The thiazole and pyridine rings contribute to the compound’s ability to interact with various biological targets, influencing its overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Chloromethyl)pyridine hydrochloride
- 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride
- 4-(Bromomethyl)pyridine hydrobromide
Uniqueness
4-[5-(chloromethyl)-4-methyl-1,3-thiazol-2-yl]pyridine hydrochloride is unique due to the presence of both a thiazole ring and a pyridine ring in its structure. This combination imparts distinct chemical and biological properties that are not observed in similar compounds. The chloromethyl group also provides a reactive site for further chemical modifications, enhancing its versatility in various applications .
Eigenschaften
Molekularformel |
C10H10Cl2N2S |
|---|---|
Molekulargewicht |
261.17 g/mol |
IUPAC-Name |
5-(chloromethyl)-4-methyl-2-pyridin-4-yl-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C10H9ClN2S.ClH/c1-7-9(6-11)14-10(13-7)8-2-4-12-5-3-8;/h2-5H,6H2,1H3;1H |
InChI-Schlüssel |
BYJHAOWMPLKYCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)C2=CC=NC=C2)CCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


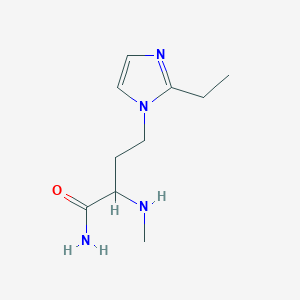
![tert-butyl N-[2-(fluorosulfonyl)propyl]-N-methylcarbamate](/img/structure/B13483262.png)
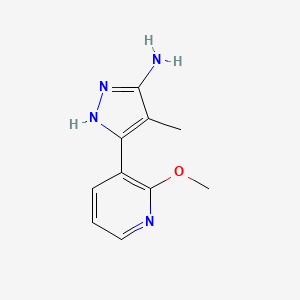
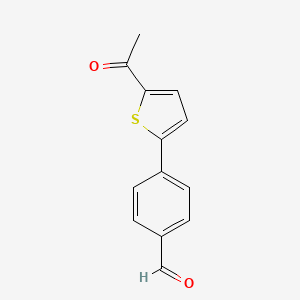
![N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide](/img/structure/B13483282.png)
